molecular formula C22H25N5O4 B2961810 Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate CAS No. 877644-22-9

Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate

Cat. No.: B2961810
CAS No.: 877644-22-9
M. Wt: 423.473
InChI Key: LAZBOWABMDMJPA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : A study by Bartlett et al. (1983) elaborates on the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, highlighting techniques that could potentially apply to the synthesis or modification of the Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate molecule (Bartlett, Holker, O'brien, & Simpson, 1983).
  • Novel Anti-Juvenile Hormone Agents : Research by Kuwano et al. (2008) investigates ethyl 4-(2-substituted alkyloxy)benzoates, which induce precocious metamorphosis in silkworms, suggesting a potential application in pest control and understanding hormone regulation in insects (Kuwano, Fujita, Furuta, & Yamada, 2008).

Biological and Environmental Applications

  • Biological Activity of Novel Compounds : A paper by Ishiguro et al. (2003) on Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a novel anti-juvenile hormone agent, showcases its potential in inducing specific biological effects in insects, hinting at the broader utility of similarly structured compounds in biological research and pest management (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Physical Properties and Analysis Techniques

  • Characterization Techniques : The work by Sathyanarayana and Poojary (2021) demonstrates the characterization of Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, utilizing various spectroscopic and analytical techniques. This study exemplifies the methods for characterizing complex organic molecules, which are essential in understanding the properties and potential applications of substances like Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate (Sathyanarayana & Poojary, 2021).

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antimicrobial Potential : Studies on similar compounds, such as those by Sharma et al. (2004), which focus on the synthesis and antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, provide insight into the potential bioactive properties of Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate. These studies suggest avenues for the development of new pharmaceuticals and materials with health-related benefits (Sharma, Sharma, & Rane, 2004).

Properties

IUPAC Name

ethyl 4-(2-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-5-7-12-25-19(28)17-18(24(4)22(25)30)23-21-26(17)13-14(3)27(21)16-10-8-15(9-11-16)20(29)31-6-2/h8-11,13H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZBOWABMDMJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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